![molecular formula C24H24FNO5S B15111194 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B15111194.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, an ethoxy group, and a fluorophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the ethoxy group and the fluorophenyl-furan moiety. The final step involves the formation of the benzamide linkage. Each step is carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide is a complex organic compound that is of interest in medicinal chemistry for its unique structural features and potential therapeutic applications. It incorporates a dioxidotetrahydrothiophen moiety, an ethoxy group, and a fluorophenyl-furan unit. The molecular formula for this compound is C24H24FNO5S, and it has a molecular weight of 457.5 g/mol.
Scientific Research Applications
this compound's ability to interact with biological systems makes it a candidate for further exploration in therapeutic contexts. The exact mechanism of action involves interactions with specific molecular targets such as proteins or enzymes, modulating their functions and influencing various biological pathways.
The synthesis of this compound typically involves several steps. In an industrial context, these methods would be optimized for higher yields and efficiency using techniques like continuous flow reactors and automated synthesis platforms.
Similar Compounds
The table below compares N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide with similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl) | Contains a dimethylamino group | Potentially different pharmacological profile due to dimethylamino substitution |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide | Incorporates a fluorine atom | Fluorine may enhance lipophilicity and bioavailability |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide | Features a furan moiety | Offers different interactions due to furan's reactivity |
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide is a synthetic organic compound with notable structural features that suggest potential biological activities. The compound's unique combination of functional groups, including a dioxidotetrahydrothiophen moiety, an ethoxy group, and a fluorophenyl-furan unit, positions it as a candidate for various therapeutic applications.
- Molecular Formula : C24H24FNO5S
- Molecular Weight : 457.5 g/mol
- CAS Number : 879927-50-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, the presence of the thiophene and furan rings may enhance the compound's ability to engage in π-stacking interactions with nucleic acids or proteins, influencing cellular processes.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Properties : Some benzamide derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Activity : Thiophene-based compounds are known for their antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : Furan derivatives have been studied for their cytotoxic effects on specific cancer cell lines.
Table 1: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzamide Derivative | Contains benzamide linkage | Anticancer properties |
Thiophene-Based Compounds | Incorporate thiophene rings | Antimicrobial activity |
Furan Derivatives | Include furan rings | Cytotoxic effects |
Case Studies and Research Findings
- Anticancer Activity : A study on benzamide derivatives demonstrated that modifications to the benzamide structure could enhance anticancer efficacy. The introduction of thiophene and furan groups resulted in increased cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
- Antimicrobial Studies : Research focusing on thiophene derivatives has shown significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the dioxidotetrahydrothiophen moiety in this compound may enhance its efficacy against fungal pathogens as well.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related compounds have indicated that while some derivatives exhibit high cytotoxicity against cancer cells, they also demonstrate minimal toxicity towards normal human cells. This profile is critical for developing therapeutic agents with fewer side effects.
Properties
Molecular Formula |
C24H24FNO5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H24FNO5S/c1-2-30-21-9-5-18(6-10-21)24(27)26(20-13-14-32(28,29)16-20)15-22-11-12-23(31-22)17-3-7-19(25)8-4-17/h3-12,20H,2,13-16H2,1H3 |
InChI Key |
BOXGRWNANNLKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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